molecular formula C10H11Cl2NO B11175142 2,6-dichloro-N-(propan-2-yl)benzamide

2,6-dichloro-N-(propan-2-yl)benzamide

Cat. No.: B11175142
M. Wt: 232.10 g/mol
InChI Key: RVVUJPWPIYIZSP-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(propan-2-yl)benzamide typically involves the following steps:

    Amidation: The chlorinated benzene derivative is then subjected to amidation with isopropylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2,6-Dichloro-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,6-dichloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14)

InChI Key

RVVUJPWPIYIZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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